(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline
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Overview
Description
(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 2,4-dichlorobenzyloxy substituent on the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 2,4-Dichlorobenzyloxy Group: The protected proline is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) to introduce the 2,4-dichlorobenzyloxy substituent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient reaction conditions, purification techniques, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-D-proline
- (4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-hydroxyproline
- (4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-pyrrolidine
Uniqueness
(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the 2,4-dichlorobenzyloxy substituent
Properties
Molecular Formula |
C17H21Cl2NO5 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-12(7-14(20)15(21)22)24-9-10-4-5-11(18)6-13(10)19/h4-6,12,14H,7-9H2,1-3H3,(H,21,22) |
InChI Key |
NYDYJWOMNJYEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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